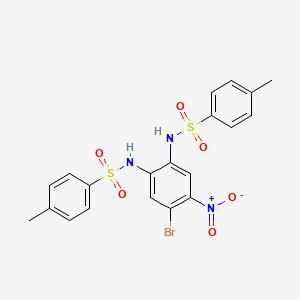![molecular formula C25H30S2 B12940983 2-Undecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B12940983.png)
2-Undecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Undecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene is a complex organic compound that belongs to the family of benzo[b]thieno[2,3-d]thiophenes. These compounds are known for their unique structural properties, which make them valuable in various scientific and industrial applications. The presence of an undecyl group enhances its solubility and processability, making it a promising candidate for organic electronics and other advanced materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Undecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene typically involves multiple steps, starting with the construction of the benzo[b]thieno[2,3-d]thiophene core. One common method involves the Fiesselmann thiophene synthesis, where ketones are treated with methyl thioglycolate in the presence of DBU and calcium oxide powder . Another approach includes the Friedel-Crafts acylation of (hetero)arenes with 3-chlorobenzo[b]thiophene-2-carbonyl chlorides, followed by treatment with sodium sulfide and an alkylating agent .
Industrial Production Methods
Industrial production of this compound may involve scalable solution-processable methods. For instance, solution shearing techniques can be employed to form thin films of the compound, which are essential for applications in organic thin-film transistors . These methods ensure high molecular packing and crystallinity, which are crucial for the performance of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Undecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups that enhance the compound’s electronic properties.
Reduction: Used to modify the compound’s electronic structure.
Substitution: Commonly involves halogenation or alkylation to introduce different substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or alkylating agents like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzo[b]thieno[2,3-d]thiophene derivatives with enhanced electronic properties, while substitution reactions can introduce various functional groups that modify the compound’s solubility and reactivity.
Aplicaciones Científicas De Investigación
2-Undecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing advanced organic materials.
Medicine: Investigated for use in drug delivery systems and as a component in diagnostic devices.
Industry: Employed in the production of organic thin-film transistors and other electronic devices
Mecanismo De Acción
The mechanism of action of 2-Undecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene involves its interaction with molecular targets through its unique electronic structure. The compound’s conjugated system allows for efficient charge transport, making it suitable for use in organic semiconductors. The undecyl group enhances its solubility and processability, facilitating its incorporation into various devices .
Comparación Con Compuestos Similares
Similar Compounds
Benzo[b]thieno[2,3-d]thiophene: Lacks the undecyl group, resulting in different solubility and processability properties.
Benzo[4,5]selenopheno[3,2-b]thiophene: Contains selenium instead of sulfur, leading to different electronic properties.
2-Bromo benzothieno[3,2-b] benzothiophene: A brominated derivative with distinct reactivity and applications.
Uniqueness
2-Undecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene stands out due to the presence of the undecyl group, which enhances its solubility and processability. This makes it particularly valuable for applications in organic electronics, where these properties are crucial for device performance.
Propiedades
Fórmula molecular |
C25H30S2 |
|---|---|
Peso molecular |
394.6 g/mol |
Nombre IUPAC |
2-undecyl-[1]benzothiolo[3,2-b][1]benzothiole |
InChI |
InChI=1S/C25H30S2/c1-2-3-4-5-6-7-8-9-10-13-19-16-17-21-23(18-19)27-24-20-14-11-12-15-22(20)26-25(21)24/h11-12,14-18H,2-10,13H2,1H3 |
Clave InChI |
VOFHRVGENHODQX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC1=CC2=C(C=C1)C3=C(S2)C4=CC=CC=C4S3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![1-(5-Methoxy-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B12940951.png)
![7-(Methylsulfanyl)-2-phenyl[1,3]oxazolo[5,4-d]pyrimidine](/img/structure/B12940961.png)
![(((3AR,4R,7aR)-2,2-dimethyl-3a,7a-dihydro-4H-[1,3]dioxolo[4,5-c]pyran-4-yl)methoxy)triisopropylsilane](/img/structure/B12940962.png)
![5-Methyl-1-(pyridin-3-ylmethyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B12940981.png)

